molecular formula C10H7NO5 B13035036 Methyl 6-nitrobenzofuran-2-carboxylate

Methyl 6-nitrobenzofuran-2-carboxylate

Cat. No.: B13035036
M. Wt: 221.17 g/mol
InChI Key: FSZPZZVURCFHAU-UHFFFAOYSA-N
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Description

Methyl 6-nitrobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of a nitro group at the 6-position and a carboxylate ester group at the 2-position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-nitrobenzofuran-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-nitrobenzofuran-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 6-Aminobenzofuran-2-carboxylate.

    Substitution: Various substituted benzofuran derivatives.

    Ester Hydrolysis: 6-Nitrobenzofuran-2-carboxylic acid.

Scientific Research Applications

Methyl 6-nitrobenzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-nitrobenzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring system can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Methyl 6-nitrobenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

    6-Nitrobenzofuran-2-carboxylic acid: Similar structure but lacks the ester group.

    6-Aminobenzofuran-2-carboxylate: Formed by the reduction of the nitro group.

    Ethyl 6-nitrobenzofuran-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group provides different solubility and reactivity compared to its ethyl ester counterpart .

Properties

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

methyl 6-nitro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H7NO5/c1-15-10(12)9-4-6-2-3-7(11(13)14)5-8(6)16-9/h2-5H,1H3

InChI Key

FSZPZZVURCFHAU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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